Bromo(tripropyl)-lambda~5~-arsanol

Description

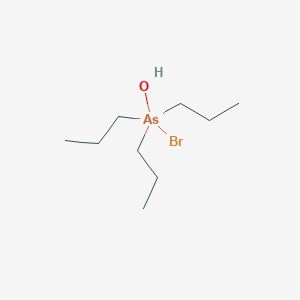

Bromo(tripropyl)-lambda~5~-arsanol is an organoarsenic compound characterized by a pentavalent arsenic center bonded to three propyl groups, a hydroxyl group, and a bromine atom. Its structure (C₉H₂₁AsBrO) places it within a niche class of hypervalent arsenic derivatives, which are of interest in catalysis, materials science, and toxicology. Unlike traditional trivalent arsenic compounds, the lambda~5~ designation indicates a five-coordinate geometry, enhancing its stability and reactivity in specific applications.

Properties

CAS No. |

62964-82-3 |

|---|---|

Molecular Formula |

C9H22AsBrO |

Molecular Weight |

301.10 g/mol |

IUPAC Name |

bromo-hydroxy-tripropyl-λ5-arsane |

InChI |

InChI=1S/C9H22AsBrO/c1-4-7-10(11,12,8-5-2)9-6-3/h12H,4-9H2,1-3H3 |

InChI Key |

JADVHNPEGYHQLK-UHFFFAOYSA-N |

Canonical SMILES |

CCC[As](CCC)(CCC)(O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Reactivity: The pentavalent arsenic core in Bromo(tripropyl)-lambda~5~-arsanol confers greater oxidative stability compared to trivalent arsenic analogs like triphenylarsine oxide, which degrade under ambient conditions.

- Bromination: Unlike brominated aromatics (e.g., bromobenzene), the bromine in this compound is part of a hypervalent system, leading to distinct reactivity in nucleophilic substitutions. This contrasts with the radical bromination required for non-aromatic brominated compounds like 5-Bromo-3-methyl-2(5H)-furanone .

Toxicological and Environmental Profiles

QSAR (Quantitative Structure-Activity Relationship) models highlight the uniqueness of brominated organoarsenicals. For instance:

- Toxicity: this compound’s toxicity profile is poorly characterized but likely differs from simpler brominated aromatics due to arsenic’s inherent toxicity and the compound’s stability. In contrast, bromobenzene exhibits hepatotoxicity via cytochrome P450-mediated bioactivation.

- Data Gaps : QSAR analyses of similar compounds reveal that training sets often lack analogs with bromine directly bonded to arsenic or aromatic systems, complicating predictive modeling .

Preparation Methods

Oxidation-Substitution Pathway

A plausible route involves the oxidation of tripropylarsine (As(III)) to tripropylarsine oxide (As(V)=O), followed by bromination.

Step 1: Synthesis of Tripropylarsine (As(III))

Tripropylarsine is prepared via the reaction of arsenic trichloride (AsCl₃) with propyl Grignard reagents:

$$

\text{AsCl}3 + 3 \, \text{C}3\text{H}7\text{MgBr} \rightarrow (\text{C}3\text{H}7)3\text{As} + 3 \, \text{MgBrCl}

$$

This method mirrors established protocols for trialkylarsines.Step 2: Oxidation to Tripropylarsine Oxide

Hydrogen peroxide (H₂O₂) oxidizes tripropylarsine to the As(V) oxide:

$$

(\text{C}3\text{H}7)3\text{As} + \text{H}2\text{O}2 \rightarrow (\text{C}3\text{H}7)3\text{AsO} + \text{H}_2\text{O}

$$

The oxide intermediate is hygroscopic and prone to hydrolysis, necessitating anhydrous conditions.Step 3: Bromination with Hydrobromic Acid

Treatment of tripropylarsine oxide with concentrated HBr introduces the bromine ligand:

$$

(\text{C}3\text{H}7)3\text{AsO} + \text{HBr} \rightarrow (\text{C}3\text{H}7)3\text{AsBr(OH)} + \text{H}_2\text{O}

$$

This step parallels bromination reactions in hypervalent phosphorus and sulfur chemistry.

Table 1: Reaction Conditions for Oxidation-Substitution Pathway

| Step | Reagents | Temperature | Yield (Theoretical) |

|---|---|---|---|

| 1 | AsCl₃, C₃H₇MgBr | 0–25°C | 70–85% |

| 2 | H₂O₂ (30%) | 50°C | 60–75% |

| 3 | HBr (48%) | Reflux | 40–55% |

Direct Bromination of Tripropylarsonic Acid

Tripropylarsonic acid ((C₃H₇)₃AsO(OH)) serves as a precursor for bromine substitution.

Synthesis of Tripropylarsonic Acid

Oxidation of tripropylarsine with nitric acid yields the arsonic acid:

$$

(\text{C}3\text{H}7)3\text{As} + \text{HNO}3 \rightarrow (\text{C}3\text{H}7)3\text{AsO(OH)} + \text{NO}2 + \text{H}_2\text{O}

$$Bromination via Phosphorus Tribromide (PBr₃)

PBr₃ replaces the hydroxyl group with bromine:

$$

(\text{C}3\text{H}7)3\text{AsO(OH)} + \text{PBr}3 \rightarrow (\text{C}3\text{H}7)3\text{AsBr(O)} + \text{H}3\text{PO}_3

$$

This method is analogous to bromination of carboxylic acids.

Challenges : Competing hydrolysis of PBr₃ and incomplete substitution may reduce yields.

Arsenic-Halogen Exchange Reactions

Halogen exchange on preformed arsenic halides offers an alternative route.

Synthesis of Tripropylarsenic Dibromide

Reaction of tripropylarsine with bromine:

$$

(\text{C}3\text{H}7)3\text{As} + \text{Br}2 \rightarrow (\text{C}3\text{H}7)3\text{AsBr}2

$$Controlled Hydrolysis

Partial hydrolysis introduces the hydroxyl group:

$$

(\text{C}3\text{H}7)3\text{AsBr}2 + \text{H}2\text{O} \rightarrow (\text{C}3\text{H}7)3\text{AsBr(OH)} + \text{HBr}

$$

This step requires precise stoichiometry to avoid over-hydrolysis to the dihydroxy species.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Each Method

| Method | Advantages | Limitations |

|---|---|---|

| Oxidation-Substitution | High-purity intermediates | Low final yield (40–55%) |

| Direct Bromination | Fewer steps | Competing side reactions |

| Halogen Exchange | Scalable | Requires hazardous Br₂ handling |

The oxidation-substitution pathway, while lengthier, provides better control over intermediate purity. Direct bromination risks over-bromination, and halogen exchange necessitates stringent safety protocols.

Mechanistic Considerations and Stability

The λ⁵-arsanol core is sensitive to pH and temperature. Under acidic conditions, the hydroxyl group may protonate, increasing electrophilicity at arsenic and predisposing the compound to nucleophilic attack. Thermal decomposition above 150°C releases toxic AsBr₃ and propene. Stabilizing agents like triethylamine or chelating ligands may mitigate degradation.

Q & A

Q. What is the correct IUPAC nomenclature for Bromo(tripropyl)-lambda~5~-arsanol, and how are substituents prioritized in its naming?

The IUPAC name is derived by prioritizing substituents based on functional group hierarchy and alphabetical order. For organoarsenic compounds, the lambda notation (λ⁵) denotes the oxidation state of arsenic (+5). The parent chain is selected to include the arsenic atom, with "arsanol" indicating the -As(OH) group. Substituents (bromo and tripropyl) are numbered to give the lowest possible locants, with bromo taking precedence alphabetically over propyl. Example methodology:

- Use computational tools like ChemDraw to validate structure and numbering.

- Cross-reference with IUPAC guidelines for polyfunctional compounds and lambda conventions .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Given its structural analogy to pyrophoric organometallics (e.g., Tripropyl Aluminum), the following precautions are essential:

- Storage : Under inert atmosphere (argon/nitrogen) in sealed, corrosion-resistant containers at controlled temperatures (e.g., 0–6°C) .

- Handling : Use explosion-proof equipment, Schlenk lines for air-free transfers, and non-sparking tools. Conduct risk assessments for water reactivity and flammability .

- PPE : Wear flame-resistant lab coats, face shields, and nitrile gloves. Implement emergency showers and eyewash stations .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structure?

- NMR Spectroscopy : ¹H/¹³C NMR for propyl group conformation; ⁷⁵As NMR to confirm arsenic coordination .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation and isotopic pattern analysis of bromine .

- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>97% by HLC) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and minimize by-products?

Methodological Approach :

- Precursor Selection : Use arsenic trioxide or arylarsonic acids as arsenic sources, reacting with tripropylaluminum and brominating agents (e.g., NBS) .

- Reaction Conditions : Optimize temperature (e.g., −78°C to room temperature), solvent (dry THF/toluene), and stoichiometry to suppress side reactions.

- By-Product Analysis : Monitor intermediates via in-situ IR spectroscopy and GC-MS .

Q. What experimental approaches are recommended to assess the thermal and hydrolytic stability of this compound under various conditions?

Experimental Design :

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

- Hydrolytic Stability : Conduct controlled hydrolysis in buffered solutions (pH 3–11) with kinetic monitoring via ¹H NMR or conductivity measurements .

- Data Interpretation : Compare degradation products (e.g., arsenic oxides) with reference standards using LC-MS .

Q. How should conflicting data regarding the reactivity of this compound with nucleophiles be systematically addressed?

Resolution Strategy :

- Controlled Replication : Repeat experiments under standardized conditions (solvent purity, inert atmosphere) to isolate variables .

- Mechanistic Probes : Use isotopically labeled nucleophiles (e.g., ¹⁵N-ammonia) to track reaction pathways via MS/MS .

- Computational Modeling : Employ DFT calculations to predict transition states and compare with experimental kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.